molecular formula C14H22O4 B1501786 9-(Tetrahydro-2H-pyran-2-yloxy)-7-nonynoic acid CAS No. 957761-18-1

9-(Tetrahydro-2H-pyran-2-yloxy)-7-nonynoic acid

Cat. No.: B1501786
CAS No.: 957761-18-1
M. Wt: 254.32 g/mol
InChI Key: BNWVOWGHORIPKA-UHFFFAOYSA-N
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Description

9-(Tetrahydro-2H-pyran-2-yloxy)-7-nonynoic acid is a carboxylic acid derivative characterized by a tetrahydropyran (THP)-protected hydroxyl group at the 9th position and a terminal alkyne (C≡C) at the 7th position. The THP group is a common protecting moiety in organic synthesis, offering stability under basic and nucleophilic conditions while being cleavable under acidic conditions . This compound is structurally tailored for applications in peptide coupling, polymer chemistry, or as an intermediate in synthesizing bioactive molecules. Its alkyne functionality enables click chemistry applications, such as Huisgen cycloadditions, while the THP group ensures selective reactivity during multi-step syntheses.

Properties

IUPAC Name

9-(oxan-2-yloxy)non-7-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O4/c15-13(16)9-5-3-1-2-4-7-11-17-14-10-6-8-12-18-14/h14H,1-3,5-6,8-12H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWVOWGHORIPKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCC#CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696557
Record name 9-[(Oxan-2-yl)oxy]non-7-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957761-18-1
Record name 9-[(Oxan-2-yl)oxy]non-7-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 957761-18-1
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Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug design, particularly as a precursor for synthesizing bioactive molecules. Its unique combination of functional groups may enhance its interaction with biological targets.

Case Study: Anti-inflammatory Activity

Research has indicated that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines in macrophage cell lines. For instance, lipid electrophiles related to this compound have shown effectiveness in reducing IL-6 and TNFα production in THP-1 macrophages after LPS activation .

Material Science

Due to its chemical stability and reactivity, 9-(Tetrahydro-2H-pyran-2-yloxy)-7-nonynoic acid can serve as a valuable intermediate in the synthesis of polymers and other materials. Its ability to form covalent bonds with various substrates makes it suitable for creating functionalized surfaces.

Case Study: Polymer Synthesis

In polymer chemistry, derivatives of this compound have been explored for their potential to enhance the mechanical properties of polymers through cross-linking reactions. The incorporation of such compounds into polymer matrices can lead to materials with improved thermal stability and mechanical strength.

Flavoring and Fragrance Industry

The compound's pleasant odor profile suggests applications in the fragrance industry. Its unique structure may contribute to desirable aromatic characteristics in perfumes and personal care products.

Case Study: Fragrance Development

Compounds similar to this compound have been utilized as fragrance components due to their ability to impart floral or fruity notes, making them valuable in product formulations.

Comparison with Similar Compounds

9-(Tetrahydro-2H-pyran-2-yloxy)-2E,4E-nonadienoic Acid

Key Differences :

  • Backbone : Contains conjugated dienes (2E,4E) instead of an alkyne.
  • Reactivity: The diene system allows Diels-Alder reactions, whereas the alkyne in 7-nonynoic acid facilitates click chemistry.
  • Synthesis : Synthesized via LiOH-mediated hydrolysis of esters followed by EDCI/HOBt-mediated amidation, achieving an 86.6% yield .

9-[3-(tert-Butyldimethylsilyloxy)-17β-(THP-oxy)-estra-1,3,5(10)-trien-16β-yl]nonanoic Acid

Key Differences :

  • Complexity : Integrates a steroidal backbone (estra-1,3,5(10)-triene) with dual protecting groups (THP and TBDMS).
  • Applications: Used in steroid-derived drug synthesis, contrasting with the simpler aliphatic structure of 7-nonynoic acid .

Reactivity and Stability

  • THP Group Stability: Both 7-nonynoic acid and its diene analogue show THP stability under basic conditions (e.g., LiOH hydrolysis), but the steroid derivative requires additional TBDMS protection for hydroxyl groups, indicating nuanced stability requirements .
  • Alkyne vs. Diene Reactivity: The alkyne in 7-nonynoic acid is more reactive toward azide-alkyne cycloadditions, while the diene analogue’s conjugated system favors electrophilic additions or cycloadditions .

Research Findings and Trends

  • Yield Optimization : EDCI/HOBt-mediated couplings (as in ) achieve higher yields (>85%) compared to silylation/hydrogenation steps (~70%) in steroid derivatives .
  • Spectral Characterization : THP-protected compounds consistently show NMR signals at δ 4.56 (THP-O) and IR stretches near 1121 cm⁻¹ (C-O-C), aiding structural confirmation .

Preparation Methods

Protection of Hydroxyl Group by Tetrahydropyranyl Ether Formation

  • Reagents : Dihydropyran (DHP), acid catalyst (commonly p-toluenesulfonic acid or pyridinium p-toluenesulfonate).
  • Conditions : The reaction is conducted in anhydrous solvents such as dichloromethane or tetrahydrofuran at low temperatures (0-25 °C) to control the reaction rate and avoid side reactions.
  • Mechanism : The acid catalyst protonates the DHP, generating an oxonium ion intermediate, which then reacts with the hydroxyl group of the substrate to form the THP ether.
  • Outcome : This step selectively protects the hydroxyl group, making it inert to subsequent reactions.

Alkynyl Carboxylic Acid Functionalization

  • The alkynyl group at the 7-position remains intact during the protection step.
  • The carboxylic acid functionality is preserved for further reactions or final isolation.

Purification and Characterization

  • The crude product is purified by column chromatography or recrystallization.
  • Characterization is performed by NMR, IR spectroscopy, and mass spectrometry to confirm the structure.
  • The product typically has an assay purity of 95% and is stored at 2-8 °C to maintain stability.

Research Findings and Analysis

Aspect Details
Yield High yields are reported when reaction conditions are carefully controlled.
Stability The THP protecting group enhances compound stability during storage and handling.
Reaction Time Typically ranges from 1 to 4 hours depending on catalyst and temperature.
Side Reactions Minimal when anhydrous conditions and appropriate acid catalysts are used.
Scalability The synthesis is scalable for laboratory and pilot plant production with consistent results.

Comparative Notes on Preparation

Parameter Typical Conditions Comments
Solvent Dichloromethane, THF Anhydrous solvents preferred
Catalyst p-Toluenesulfonic acid, PPTS Mild acid catalysts to avoid overreaction
Temperature 0-25 °C Lower temperatures favor selectivity
Reaction Time 1-4 hours Monitored by TLC or HPLC
Purification Method Column chromatography, recrystallization Ensures high purity

Q & A

Basic: What are the key considerations for synthesizing 9-(Tetrahydro-2H-pyran-2-yloxy)-7-nonynoic acid?

Answer:
The synthesis involves two critical steps: (1) introducing the tetrahydropyranyl (THP) protecting group to the hydroxyl moiety and (2) coupling the alkyne-containing chain. The THP group is typically installed using 3,4-dihydro-2H-pyran under acidic catalysis (e.g., p-toluenesulfonic acid) to protect the hydroxyl group . For the alkyne segment, Sonogashira coupling or Grignard reactions may be employed. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) must be strictly controlled to avoid premature deprotection or side reactions. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to isolate the product.

Basic: How is the purity and structural integrity of this compound validated in academic research?

Answer:
Analytical validation combines:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of THP (δ ~1.4–4.5 ppm for pyranyl protons) and alkyne (δ ~2.0–2.5 ppm for terminal proton) groups .
  • FT-IR : Peaks at ~3300 cm1^{-1} (O–H stretch, if unprotected), 2100–2260 cm1^{-1} (C≡C stretch), and 1100 cm1^{-1} (C–O–C ether bond) are critical .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity (>95% target peak area) .

Advanced: What strategies mitigate instability of the tetrahydropyranyl group during downstream applications?

Answer:
The THP group is acid-labile, requiring neutral to slightly basic conditions (pH 6–8) during reactions. For example:

  • Coupling Reactions : Use mild coupling agents like HATU or DCC in dichloromethane or DMF at 0–25°C to prevent hydrolysis .
  • Storage : Store under nitrogen at –20°C in anhydrous solvents (e.g., THF, DCM).
  • In Situ Deprotection : If needed, employ aqueous HCl (0.1–1 M) in THF/MeOH (1:1) at 0°C, monitored by TLC .

Advanced: How can this compound serve as a precursor for bioactive molecule synthesis?

Answer:
The alkyne moiety enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to append functional groups (e.g., fluorophores, targeting peptides). The carboxylic acid group allows conjugation to amines via EDC/NHS chemistry. For example:

Peptide Conjugation : React with HATU/DIPEA to activate the carboxylate, then couple with amino-terminated peptides .

Polymer Functionalization : Graft onto PEG or PLGA backbones for drug delivery systems .
Note: Optimize stoichiometry and reaction time to avoid crosslinking .

Advanced: How do researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

Answer:
Discrepancies often arise from:

  • Structural Variability : Impurities in the alkyne/THP regions (e.g., regioisomers) may skew results. Validate intermediates via LC-MS .
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO vs. ethanol) affect bioavailability. Standardize protocols using controls like untreated cells and solvent-only blanks .
  • Mechanistic Studies : Use isotopic labeling (e.g., 13^{13}C-THP) or CRISPR-edited cell models to isolate target pathways .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
    Note: Refer to SDS for specific hazards (e.g., skin irritation potential) .

Advanced: What computational methods aid in predicting the reactivity of this compound?

Answer:

  • DFT Calculations : Gaussian or ORCA software models electron density to predict nucleophilic/electrophilic sites (e.g., alkyne triple bond reactivity) .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO vs. water) to optimize reaction solvents .
  • Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .

Advanced: How is enantiomeric purity ensured in chiral derivatives of this compound?

Answer:

  • Chiral Chromatography : Use Chiralpak columns (e.g., IA or IB) with hexane/isopropanol eluents .
  • Circular Dichroism (CD) : Compare experimental spectra with reference data for THP-containing chiral centers .
  • Asymmetric Synthesis : Employ enantioselective catalysts (e.g., Jacobsen’s salen complexes) during THP group installation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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9-(Tetrahydro-2H-pyran-2-yloxy)-7-nonynoic acid
Reactant of Route 2
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9-(Tetrahydro-2H-pyran-2-yloxy)-7-nonynoic acid

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